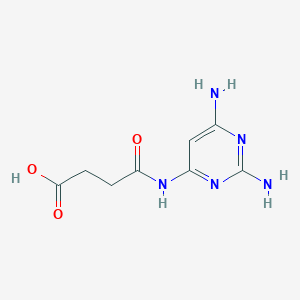
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid is a compound that features a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2,6-diaminopyrimidine with other reagents under controlled conditions.
Introduction of the Amino Group: The amino group at the 4-position of the pyrimidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Oxobutanoic Acid Moiety: The oxobutanoic acid moiety can be introduced through various synthetic routes, including the reaction of the pyrimidine derivative with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmacologically active compounds.
Biological Studies: For investigating the biological activities of pyrimidine derivatives.
Chemical Biology: As a tool for studying enzyme interactions and metabolic pathways.
Industrial Applications: In the synthesis of agrochemicals and other bioactive molecules.
作用机制
The mechanism of action of 4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: By binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Activity: By interacting with receptors and altering their signaling pathways.
相似化合物的比较
Similar Compounds
2,6-Diaminopyrimidin-4-yl benzenesulfonate: A similar compound with a benzenesulfonate group instead of the oxobutanoic acid moiety.
2-Aminothiazole Derivatives: Compounds with a thiazole ring that exhibit similar pharmacological activities.
Uniqueness
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C8H11N5O3 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC 名称 |
4-[(2,6-diaminopyrimidin-4-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H11N5O3/c9-4-3-5(13-8(10)11-4)12-6(14)1-2-7(15)16/h3H,1-2H2,(H,15,16)(H5,9,10,11,12,13,14) |
InChI 键 |
FRMWLIAEIWMKFG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(N=C1NC(=O)CCC(=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















